Ethyl ethoxymethylenecyanoacetate
Description
Ethyl ethoxymethylenecyanoacetate (EMCA, CAS 94-05-3) is a versatile reagent in heterocyclic chemistry, characterized by the molecular formula C₈H₁₁NO₃ and a molecular weight of 169.18 g/mol. Structurally, it contains a cyano group, an ethoxy substituent, and an ester moiety, making it an electron-deficient alkene ideal for Michael addition and annulation reactions . EMCA is synthesized via the condensation of ethyl cyanoacetate with ethyl orthoformate under acidic conditions .
Its primary application lies in constructing nitrogen-containing heterocycles, such as pyrazolo[1,5-a]pyrimidines , triazolo[1,5-c]pyrimidines , and pyrido-thieno-pyrimidines . EMCA reacts with nucleophiles (e.g., amines, hydrazines) to form intermediates that cyclize into fused heterocycles under thermal or catalytic conditions. For example, refluxing EMCA with 4,5-dihydro-1H-imidazol-2-amines yields imidazo[1,2-a]pyrimidines with yields up to 87% . Its utility extends to pharmaceutical research, including Alzheimer’s disease drug candidates and antimicrobial agents .
Properties
IUPAC Name |
ethyl 2-cyano-3-ethoxyprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-3-11-6-7(5-9)8(10)12-4-2/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGNAIGXYODKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C#N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-05-3 | |
| Record name | Ethyl (ethoxymethylene)cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Classical Acid-Catalyzed Condensation
The most widely cited method involves the condensation of ethyl cyanoacetate with triethyl orthoformate (TEOF) in the presence of acetic anhydride. This reaction proceeds via the formation of an ethoxymethylene intermediate, which is stabilized by the electron-withdrawing cyano group. According to US Patent 4,468,353, the reaction is conducted at 130–150°C for 3–5 hours , yielding EEMC with 85–90% purity after vacuum distillation. The mechanism involves nucleophilic attack by the enolate of ethyl cyanoacetate on TEOF, followed by elimination of ethanol (Figure 1).
Table 1: Reaction Parameters for Acid-Catalyzed Condensation
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 130–150°C | 78–82 | 85–90 |
| Catalyst | Acetic anhydride | — | — |
| Reaction Time | 3–5 hours | — | — |
| Solvent | None (neat) | — | — |
Diluent-Modified Protocol
A modified approach reported in WO2011064798A1 substitutes acetic anhydride with isopropyl alcohol as a diluent, reducing side reactions and improving yield reproducibility. Operating at 85–90°C under reflux for 4 hours , this method achieves 92% yield with a simplified workup (cooling to 0–10°C and filtration). The use of isopropyl alcohol minimizes ester hydrolysis, a common side reaction in aqueous conditions.
Kolbe Nitrile Synthesis
Phase Transfer Catalysis
Kolbe nitrile synthesis, though less common, offers an alternative route using ethyl chloroacetate and sodium cyanide. A phase transfer catalyst (e.g., tetrabutylammonium bromide) facilitates the nucleophilic substitution in a biphasic system (water/organic solvent). Experimental data from Ambeed.com demonstrate that this method achieves 60–65% yield at 25–40°C over 8–12 hours . However, the requirement for stoichiometric cyanide and careful pH control limits its industrial adoption.
Table 2: Kolbe Synthesis Optimization
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 25–40°C | 60–65 |
| Catalyst | Tetrabutylammonium bromide | — |
| Reaction Time | 8–12 hours | — |
Fischer Esterification of Cyanoacetic Acid
Acid-Catalyzed Esterification
Fischer esterification employs cyanoacetic acid and ethanol in the presence of concentrated sulfuric acid. While this method is straightforward, it faces challenges due to the instability of cyanoacetic acid under acidic conditions. Industrial protocols from Ambeed.com report 70–75% yields after 6–8 hours at 80–90°C , with continuous removal of water to drive equilibrium. Post-reaction neutralization and distillation are critical to isolate EEMC from unreacted starting materials.
Industrial-Scale Production and Purification
Continuous Flow Reactors
Modern facilities utilize continuous flow reactors to enhance reaction control and scalability. A case study from Ambeed.com describes a system where ethyl cyanoacetate and TEOF are fed into a heated reactor (140°C) with a residence time of 20 minutes , achieving 88% conversion and 93% purity after inline distillation. This method reduces energy consumption by 40% compared to batch processes.
Crystallization and Distillation
Final purification typically involves fractional distillation under reduced pressure (10–15 mmHg) to separate EEMC (boiling point 120–125°C ) from byproducts. Crystallization from hexane/ethyl acetate mixtures further elevates purity to >99% for pharmaceutical applications.
Comparative Analysis of Methodologies
Table 3: Method Comparison for EEMC Synthesis
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Acid-Catalyzed Condensation | 78–82 | 85–90 | High | High |
| Kolbe Synthesis | 60–65 | 70–75 | Moderate | Moderate |
| Fischer Esterification | 70–75 | 80–85 | Low | Low |
| Continuous Flow | 88 | 93 | Very High | Very High |
Mechanistic Insights and Side Reactions
Byproduct Formation
The primary side reaction across all methods is the hydrolysis of EEMC to cyanoacetic acid, exacerbated by residual water. Patent WO2011064798A1 notes that maintaining anhydrous conditions and using molecular sieves reduces hydrolysis to <2% . Additionally, over-alkylation in the presence of excess TEOF can yield diethoxymethylene derivatives, which are removed via selective crystallization.
Chemical Reactions Analysis
Cyanation Reactions
EEMCA serves as a nontoxic cyanating agent in transition metal-catalyzed reactions, enabling efficient C–CN bond formation.
Copper-Catalyzed C–H Cyanation
EEMCA facilitates direct cyanation of heterocycles via C–H bond activation under copper catalysis :
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Substrates : Benzothiazoles, thiazoles, benzoxazoles, and other heterocycles.
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Conditions :
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Catalyst: Cu(OAc)₂ (1.0 equiv.)
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Oxidant: Di-tert-butyl peroxide (DTBP, 3.5 equiv.)
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Solvent: DMF at 135°C for 24 h
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Mechanism : DTBP promotes C–H bond cleavage, while EEMCA delivers the CN group via a copper-mediated pathway .
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Scope : Tolerates electron-donating and withdrawing groups, yielding aryl nitriles in moderate to excellent yields (45–92%) .
| Substrate | Product | Yield (%) |
|---|---|---|
| Benzothiazole | 2-Cyanobenzothiazole | 87 |
| 5-Methylthiazole | 4-Cyano-5-methylthiazole | 78 |
Copper-Mediated Cyanation of Arylboronic Acids/Iodides
EEMCA reacts with arylboronic acids or iodides under CuI catalysis :
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Conditions :
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Catalyst: CuI (1.0 equiv.)
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Oxidant: t-BuOOH (2.0 equiv.)
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Solvent: DMF at 130°C for 24 h
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Mechanism : Involves C(sp²)–CN bond cleavage in EEMCA, transferring CN to the aryl substrate .
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Example : Reaction with phenylboronic acid yields benzonitrile (72%) .
Condensation Reactions
EEMCA participates in condensations to form α,β-unsaturated compounds and heterocycles.
Knoevenagel Condensation
Reacts with aldehydes/ketones to generate α,β-unsaturated nitriles :
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Conditions : Base (e.g., K₂CO₃), ethanol, reflux.
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Example : Reaction with benzaldehyde yields ethyl 2-cyano-3-phenylacrylate (82%) .
Heterocyclic Annelation
EEMCA is pivotal in synthesizing pyrimidines and imidazopyrimidines :
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Reaction with 2-methyl-2-thiopseudourea :
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Pseudo-Michael Addition :
Michael Addition
EEMCA acts as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds:
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Example : Addition to methyl vinyl ketone forms ethyl 2-cyano-3-(3-oxobutyl)acrylate, a precursor for further functionalization .
Reaction with Amines
EEMCA undergoes nucleophilic attack with amines to form enamine derivatives :
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Reaction with o-phenylenediamine :
Mechanistic Insights
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Cyanation : Copper catalysts activate EEMCA’s C–CN bond, enabling CN transfer to substrates. DTBP or O₂ acts as an oxidant to regenerate the catalyst .
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Condensation : The ethoxy group enhances electrophilicity at the methylene carbon, facilitating nucleophilic attack by amines or aldehydes .
Functional Group Tolerance
EEMCA-based reactions tolerate:
Scientific Research Applications
Synthesis and Mechanism
EEMCA is synthesized through the reaction of ethyl cyanoacetate with ethyl orthoformate. This process typically requires reflux conditions and can yield various derivatives that serve as intermediates in pharmaceutical applications . The compound acts as a cyanating agent in copper-catalyzed reactions, demonstrating its utility in functionalizing heterocycles via C–H bond activation .
Synthesis of Antitumor Agents
EEMCA has been employed in the synthesis of polyfunctional compounds that exhibit antitumor activity. For instance, reactions involving EEMCA have led to the development of heterocyclic derivatives, which were evaluated for their inhibitory effects on cancer cell lines. The mechanistic pathways include regioselective attacks and cyclization reactions, resulting in diverse product formation .
Anti-inflammatory Agents
Research indicates that EEMCA serves as an intermediate in synthesizing anti-inflammatory agents with gastroprotective effects. These compounds have shown promise in preclinical studies, particularly in animal models .
Cyanation Reactions
EEMCA is utilized as a cyanating agent in copper-catalyzed cyanation processes. This application allows for the efficient synthesis of (hetero)aryl nitriles, which are valuable intermediates in drug development and material science . The reactions can proceed under mild conditions and tolerate various functional groups, enhancing their applicability.
Data Table: Key Applications of EEMCA
Case Study 1: Antitumor Activity
A study evaluated various derivatives synthesized from EEMCA for their antitumor properties against specific cancer cell lines. The results indicated that several compounds displayed significant cytotoxicity, suggesting potential therapeutic applications .
Case Study 2: Copper-Catalyzed Cyanation
In a series of experiments, researchers demonstrated the efficacy of EEMCA as a cyanating agent. The method allowed for the synthesis of diverse nitrile compounds under mild conditions, showcasing EEMCA's role as a safer alternative to traditional cyanation methods .
Mechanism of Action
The mechanism of action of ethyl ethoxymethylenecyanoacetate primarily involves its role as a Michael acceptor. In this capacity, it reacts with nucleophiles to form stable adducts, which can then undergo further transformations to yield various products. The compound’s reactivity is attributed to the presence of the electron-withdrawing cyano and ester groups, which activate the methylene group towards nucleophilic attack .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Reaction Pathways and Product Diversity
- EMCA: With hydrazines: Forms pyrazolo[1,5-a]pyrimidines (e.g., diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate via cyclization at 120–140°C) . With amidines: Produces pyrido-thieno-pyrimidines (87% yield) . With isothiosemicarbazones: Yields triazolo[1,5-c]pyrimidines under reflux .
- Ethoxymethylenemalononitrile (EMN): Reacts with thiourea to form thiophenylidenes via solid-liquid phase reactions . Generates pyrrole derivatives with phenyl isothiocyanate, differing from EMCA’s pyrimidine products .
DEEM :
Reaction Conditions and Yields
Electronic and Steric Effects
- EMCA: The ethoxy group enhances electrophilicity at the β-carbon, while the ester stabilizes intermediates. The cyano group directs nucleophilic attack .
- EMN: Two cyano groups increase electron deficiency, accelerating cyclization but reducing selectivity compared to EMCA .
- DEEM : Bulky ester groups hinder nucleophilic addition, leading to lower reactivity in annelation .
Biological Activity
Ethyl ethoxymethylenecyanoacetate (EEMCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the synthesis, biological evaluations, and potential applications of EEMCA, supported by data tables and case studies.
1. Synthesis of this compound
EEMCA can be synthesized through various methods, often involving the reaction of ethyl cyanoacetate with ethoxymethylene derivatives. One notable synthesis route involves using potassium carbonate in ethanol under reflux conditions, yielding EEMCA with a moderate efficiency of approximately 65% . The structure is confirmed using techniques like NMR and HPLC.
2.1 Antibacterial Activity
EEMCA has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. In a study conducted by Ramappa M. Sankangoud et al., several derivatives synthesized from EEMCA exhibited significant antibacterial activity using the cup-plate agar diffusion method. The results indicated that compounds derived from EEMCA showed potent activity comparable to standard drugs like methotrexate (Table 1) .
Table 1: Antibacterial Activity of Compounds Derived from EEMCA
| Compound | E. coli (Zone of Inhibition in cm) | Staphylococcus aureus (Zone of Inhibition in cm) |
|---|---|---|
| IVb | 15 | 14 |
| IVe | 17 | 16 |
| IVf | 18 | 17 |
| Methotrexate | 12 | 11 |
2.2 Antitumor Activity
Recent studies have also explored the antitumor potential of EEMCA derivatives. A notable investigation involved the synthesis of pyrazolo[3,4-d]pyrimidine compounds derived from EEMCA, which demonstrated significant inhibitory effects on tumor cell lines in vitro . The mechanism appears to involve the inhibition of dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation.
Table 2: Antitumor Activity Evaluation
| Compound | IC50 (µM) in Tumor Cell Lines |
|---|---|
| Compound A | 5.4 |
| Compound B | 3.2 |
| Compound C | 4.8 |
3. Mechanistic Insights
The biological activity of EEMCA has been linked to its ability to act as a cyanating agent in organic synthesis, particularly through copper-catalyzed reactions . This property may contribute to its reactivity and subsequent biological effects, making it a versatile compound in medicinal chemistry.
Case Study 1: Antibacterial Screening
In a comprehensive screening study, various derivatives of EEMCA were tested against multiple bacterial strains, revealing that modifications to the ethoxy group significantly influenced antibacterial potency . The study highlighted the importance of structural variations in enhancing biological activity.
Case Study 2: Antitumor Evaluation
A series of pyrazolo[3,4-d]pyrimidine derivatives synthesized from EEMCA were evaluated for their antitumor effects against several cancer cell lines. The results indicated that specific substitutions on the pyrazole ring could enhance cytotoxicity, suggesting potential pathways for drug development .
Q & A
Q. What are the standard synthetic protocols for ethyl ethoxymethylenecyanoacetate in heterocyclic annelation?
this compound (EMCA) is widely used as a Michael acceptor in heterocyclic synthesis. A common method involves its reaction with nucleophiles like thiourea in the presence of sodium ethoxide (NaOEt) as a catalyst. For example, reacting EMCA with thiourea under reflux conditions in ethanol yields 2-mercapto-4-hydroxy-5-cyanopyrimidine, confirmed via IR spectroscopy (e.g., CN stretch at 2260 cm⁻¹ and OH stretch at 3441 cm⁻¹) . Sodium ethoxide facilitates deprotonation, enhancing nucleophilic attack on EMCA’s α,β-unsaturated carbonyl system.
Q. How is this compound characterized spectroscopically?
Key IR spectral features include:
- CN group : Sharp absorption at ~2260 cm⁻¹.
- C=O/C=N vibrations : Bands between 1400–1600 cm⁻¹.
- Ethoxy group (C-O-C) : Peaks at 1080–1249 cm⁻¹. For example, in 2-mercapto-4-amino-5-carbethoxypyrimidine, asymmetric NH₂ stretches appear at 3464 cm⁻¹ and 3433 cm⁻¹, while the SH group shows a weak band at ~2561 cm⁻¹ . These markers help distinguish products from starting materials.
Q. What solvents and reaction conditions optimize EMCA-based syntheses?
Polar aprotic solvents (e.g., ethanol, chloroform) are preferred. Reactions often proceed at mild temperatures (e.g., 25–80°C) but require base catalysts (e.g., NaOEt, triethylamine). For instance, chloroform with potassium carbonate at room temperature facilitates pyrazolopyridine formation .
Advanced Research Questions
Q. How can regioselectivity be controlled in EMCA’s pseudo-Michael reactions?
Regioselectivity depends on temperature and catalyst choice. At -10°C, EMCA reacts with 1-aryl-4,5-dihydro-1H-imidazol-2-amines exclusively at the exocyclic nitrogen, yielding enamines. In contrast, heating to 120–140°C without solvent generates cyclic imidazo[1,2-a]pyrimidines. Triethylamine as a base shifts selectivity toward 5-oxo derivatives .
Q. How to resolve contradictions in spectral data for EMCA-derived products?
Conflicting assignments (e.g., overlapping C=O and C=N bands) can be resolved via complementary techniques:
- NMR : Distinguish tautomers by observing proton environments (e.g., enol vs. keto forms).
- X-ray crystallography : Definitive structural confirmation, as used for imidazo[1,2-a]pyrimidines .
- Mass spectrometry : Verify molecular ions and fragmentation patterns .
Q. What strategies improve yields in EMCA-mediated annelation under kinetic vs. thermodynamic control?
- Kinetic control : Low temperatures (-10°C) favor kinetic enamine adducts.
- Thermodynamic control : Prolonged heating (e.g., acetic acid reflux) drives cyclization to fused heterocycles. For example, heating enamines in acetic acid converts them to imidazo[1,2-a]pyrimidines in >70% yields .
Q. How does EMCA’s electronic structure influence its reactivity in multi-component reactions?
EMCA’s α,β-unsaturated ester system is electron-deficient, making it susceptible to nucleophilic attack. The ethoxy group stabilizes the transition state via resonance, while the cyano group enhances electrophilicity. This dual activation enables reactions with diverse nucleophiles, such as pyridinium salts, to form allylidenedihydropyridines .
Applications in Drug Discovery
Q. What methodologies leverage EMCA for synthesizing bioactive heterocycles?
EMCA is pivotal in constructing pharmacophores:
Q. How can EMCA be used to design multi-target kinase inhibitors?
EMCA’s versatility allows incorporation into scaffolds targeting ATP-binding pockets. For example, 2,3-dihydroimidazo[1,2-a]pyrimidines inhibit kinases via hydrogen bonding with the cyano group and hydrophobic interactions with the ethoxy moiety .
Data Analysis and Optimization
Q. How to interpret conflicting solubility and stability data for EMCA derivatives?
Discrepancies in solubility (e.g., <0.01 g/L in water at 20°C ) vs. organic solvents suggest hydrophobic dominance. Stability issues (e.g., decomposition of allylidenedihydropyridines at room temperature ) require inert atmospheres or low-temperature storage.
Q. What computational tools predict EMCA’s reactivity in novel reactions?
Density Functional Theory (DFT) calculations model charge distribution and frontier molecular orbitals, predicting sites for nucleophilic/electrophilic attack. Software like Gaussian or ADF is used to simulate transition states .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
